molecular formula C24H22N4O3 B11594801 (2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

Cat. No.: B11594801
M. Wt: 414.5 g/mol
InChI Key: NTWXJUPMISYJLK-OBGWFSINSA-N
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Description

The compound (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the phenoxy group: This step often involves a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidine core.

    Attachment of the piperidine-1-carbonyl group: This can be done through an amide coupling reaction using a piperidine derivative and a carboxylic acid or ester precursor.

    Formation of the prop-2-enenitrile moiety: This step typically involves a condensation reaction between an aldehyde or ketone and a nitrile precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE: can be compared with other similar compounds, such as:

    Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications.

    Phenoxy-substituted compounds:

    Piperidine-containing compounds: These compounds feature a piperidine ring, which can influence their pharmacokinetic properties and therapeutic potential.

By comparing these compounds, researchers can identify the unique features and advantages of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE , such as its specific biological activity or chemical reactivity.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

(E)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-2-(piperidine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C24H22N4O3/c1-17-9-8-14-28-21(17)26-22(31-19-10-4-2-5-11-19)20(24(28)30)15-18(16-25)23(29)27-12-6-3-7-13-27/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3/b18-15+

InChI Key

NTWXJUPMISYJLK-OBGWFSINSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N3CCCCC3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N3CCCCC3)OC4=CC=CC=C4

Origin of Product

United States

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